Fatostatin

Description

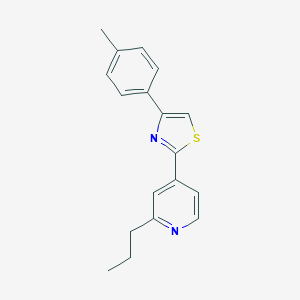

inhibits activation of SREBP; structure in first source

Propriétés

IUPAC Name |

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROSUBKIGBSZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125256-00-0 | |

| Record name | Fatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fatostatin's Interaction with SCAP: A Technical Deep Dive into Binding Site and Affinity

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding characteristics of Fatostatin to the SREBP Cleavage-Activating Protein (SCAP). This document outlines the current understanding of the binding site, affinity, and the underlying experimental methodologies.

This compound, a diarylthiazole derivative, has emerged as a key chemical probe and potential therapeutic lead for its ability to inhibit the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This pathway is a critical regulator of lipid homeostasis, and its dysregulation is implicated in various metabolic diseases and cancers. This compound exerts its inhibitory effect by directly targeting the SREBP Cleavage-Activating Protein (SCAP), a central player in the activation of SREBPs. This technical guide provides an in-depth analysis of the this compound-SCAP binding interaction, summarizing quantitative data, detailing experimental protocols, and visualizing the associated molecular and experimental pathways.

Mechanism of Action: this compound as a SCAP-SREBP Complex Disruptor

This compound functions as a specific inhibitor of SREBP activation by binding directly to SCAP.[1][2][3] This interaction prevents the translocation of the SCAP-SREBP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2][4] This transport step is essential for the proteolytic cleavage and subsequent activation of SREBPs (SREBP-1 and SREBP-2), which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[1][4] Notably, the binding site of this compound on SCAP is distinct from the sterol-sensing domain, indicating a unique mechanism of action compared to natural regulatory sterols.[2][4] While this compound's primary target is SCAP, some studies suggest it may also have SCAP-independent effects on cell growth and ER-to-Golgi transport in general.[5][6]

Quantitative Analysis of this compound's Potency

While a direct in vitro dissociation constant (Kd) for the this compound-SCAP interaction is not prominently reported in the literature, the biological potency of this compound has been quantified through various cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies provide a functional measure of its affinity and efficacy in a cellular context.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 2.5 - 10 µM | Mammalian Cells | Inhibition of ER-to-Golgi transport of SCAP | [6][7] |

| IC50 | 0.1 µM | Androgen-independent prostate cancer cells | Inhibition of cell proliferation | [6][7] |

These values highlight this compound's potent activity in blocking the SREBP pathway and inhibiting the proliferation of cancer cells that are often dependent on de novo lipogenesis.

Experimental Protocols

A key method to demonstrate the direct binding of this compound to SCAP involves an Affinity Precipitation Assay using a biotinylated derivative of this compound. The following protocol is a generalized representation of such an experiment.

Protocol: Biotinylated this compound Pull-Down Assay

1. Preparation of Cell Lysates:

- Culture mammalian cells (e.g., HEK293T) expressing SCAP.

- Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

- Clarify the lysate by centrifugation to remove cellular debris.

2. Incubation with Biotinylated this compound:

- Incubate the clarified cell lysate with a biotinylated this compound analog for a specified period (e.g., 2-4 hours) at 4°C with gentle rotation.

- Include a control incubation with biotin alone to account for non-specific binding.

3. Capture of Biotin-Protein Complexes:

- Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated this compound and any bound proteins.

4. Washing:

- Pellet the beads by centrifugation and wash them multiple times with a stringent wash buffer (e.g., buffer with mild detergent) to remove non-specifically bound proteins.

5. Elution and Analysis:

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

- Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

- Perform a Western blot using a primary antibody specific for SCAP to detect its presence in the pull-down fraction.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanism of this compound and the experimental approaches used to study it, the following diagrams are provided.

Conclusion

This compound is a potent inhibitor of the SREBP pathway that acts through direct binding to SCAP, thereby preventing the ER-to-Golgi transport of the SCAP-SREBP complex. While the precise binding site and in vitro affinity are areas for further investigation, cellular assays have consistently demonstrated its efficacy in the low micromolar to nanomolar range. The experimental protocols and pathways detailed in this guide provide a solid foundation for researchers and drug developers working on the modulation of lipid metabolism for therapeutic benefit.

References

- 1. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Fatostatin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatostatin, a diarylthiazole derivative, has emerged as a significant small molecule inhibitor of cellular lipid biosynthesis. Initially identified through a chemical screen for modulators of adipogenesis, it effectively blocks the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis. This is achieved through direct binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex from the endoplasmic reticulum to the Golgi apparatus. By inhibiting SREBP processing, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown efficacy in animal models of obesity and hyperlipidemia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery of this compound

This compound was identified from a chemical library in a high-throughput screen for small molecules that inhibit insulin-induced adipogenesis in 3T3-L1 cells. This phenotypic screen aimed to discover compounds that could modulate fat cell differentiation, a process heavily reliant on de novo lipogenesis. The diarylthiazole derivative, later named this compound, was found to potently inhibit the maturation of SREBPs, the key transcription factors that drive the expression of lipogenic genes.

Chemical Synthesis of this compound

Based on this, a plausible synthetic route for this compound is proposed below.

Caption: Plausible synthetic route for this compound via Hantzsch thiazole synthesis.

Mechanism of Action

This compound exerts its biological effects by directly targeting the SREBP pathway. The core mechanism involves the inhibition of the ER-to-Golgi translocation of the SREBP-SCAP complex.

Caption: Mechanism of action of this compound in the SREBP signaling pathway.

This compound directly binds to SCAP, an escort protein for SREBPs, at a site distinct from the sterol-binding domain. This binding event prevents the conformational changes in SCAP that are necessary for its incorporation into COPII-coated vesicles for transport to the Golgi. As a result, the SREBP precursor remains in the ER and cannot be proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P) in the Golgi. This leads to a decrease in the levels of the mature, nuclear form of SREBP (nSREBP), and consequently, the downregulation of SREBP target genes involved in lipid and cholesterol biosynthesis, such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR).[1][2][3]

Quantitative Data

The efficacy of this compound has been quantified in various cell lines and experimental models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| LNCaP | Prostate Cancer | ~5 | 72 hours | [1] |

| C4-2B | Prostate Cancer | ~5 | 72 hours | [1] |

| DU145 | Prostate Cancer | 0.1 | 3 days | [4] |

| Ishikawa | Endometrial Carcinoma | 17.96 | 72 hours | |

| HEC-1A | Endometrial Carcinoma | 4.53 | 72 hours | |

| HeLa | Cervical Cancer | 2.11 | 48 hours | [5] |

| CHO-K1 | Ovarian Cancer | 2.5 - 10 | Not Specified | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for SREBP Processing

Objective: To assess the effect of this compound on the proteolytic cleavage of SREBP.

Protocol:

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SREBP-1 or SREBP-2 overnight at 4°C. These antibodies should detect both the precursor and mature forms.

-

Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

SRE-Luciferase Reporter Gene Assay

Objective: To measure the effect of this compound on the transcriptional activity of SREBP.

Protocol:

-

Co-transfect cells with a firefly luciferase reporter plasmid containing SRE elements in its promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

-

After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.

Caption: Experimental workflow for the discovery and target identification of this compound.

Conclusion

This compound is a valuable research tool for studying lipid metabolism and a promising lead compound for the development of therapeutics for diseases characterized by dysregulated lipogenesis, such as cancer and metabolic syndrome. Its well-defined mechanism of action, targeting the SREBP pathway through SCAP inhibition, provides a clear rationale for its biological effects. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals working with this potent small molecule inhibitor. Further research into its synthesis optimization and in vivo efficacy and safety will be crucial for its potential clinical translation.

References

Fatostatin's Role in Cellular Lipid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatostatin, a diarylthiazole derivative, has emerged as a critical chemical probe and potential therapeutic agent for its role in modulating cellular lipid homeostasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular processes, and detailed protocols for its study. This compound primarily functions by inhibiting the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. It achieves this by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the transport of SREBP from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This inhibition effectively blocks the proteolytic activation of SREBPs, leading to a downstream reduction in the transcription of genes involved in fatty acid and cholesterol biosynthesis.[1][4] Consequently, this compound has been shown to decrease intracellular lipid levels and exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6] This guide will detail the molecular interactions of this compound, present quantitative data on its efficacy, and provide comprehensive experimental protocols for researchers investigating its biological activities.

Introduction: The Central Role of SREBPs in Lipid Homeostasis

Cellular lipid homeostasis is a tightly regulated process essential for membrane integrity, energy storage, and signaling molecule synthesis. The master regulators of this process are the Sterol Regulatory Element-Binding Proteins (SREBPs), a family of transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[2] Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SREBP Cleavage-Activating Protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus.[1][2] In the Golgi, SREBP undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain. This mature SREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes required for lipid biosynthesis, such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR).[1]

This compound's Mechanism of Action: Inhibition of SREBP Activation

This compound exerts its biological effects by directly interfering with the SREBP activation pathway. It has been identified as a specific inhibitor that binds to SCAP, the escort protein for SREBPs.[1][7] This binding event prevents the ER-to-Golgi translocation of the SREBP-SCAP complex, effectively sequestering the SREBP precursor in the ER.[1][2] By blocking this crucial transport step, this compound prevents the proteolytic cleavage and subsequent activation of both SREBP-1 and SREBP-2.[4] As a result, the transcription of SREBP target genes is downregulated, leading to a significant reduction in the synthesis of fatty acids and cholesterol.[1][5]

Signaling Pathway Diagram

Caption: this compound binds to SCAP, inhibiting SREBP transport to the Golgi.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on cell proliferation and SREBP signaling have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for its anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| LNCaP | Prostate Cancer | 10.4 | [5] |

| C4-2B | Prostate Cancer | 9.1 | [5] |

| Ishikawa | Endometrial Carcinoma | 17.96 | [1] |

| HEC-1A | Endometrial Carcinoma | 4.53 | [1] |

| HeLa | Cervical Cancer | 2.11 | [6] |

| DU145 | Prostate Cancer | 0.1 | [8] |

| CHO-K1 | Hamster Ovary | 5.6 | [4] |

This compound treatment also leads to a dose-dependent decrease in the expression of SREBP target genes.

| Gene | Cell Line | Fold Change (mRNA) | Citation |

| FASN | LNCaP | Significant decrease | [5] |

| HMGCR | LNCaP | Significant decrease | [5] |

| FASN | C4-2B | Significant decrease | [5] |

| HMGCR | C4-2B | Significant decrease | [5] |

| FASN | Ishikawa | Significantly downregulated | [1] |

| HMGCR | Ishikawa | Significantly downregulated | [1] |

| SCD-1 | HEC-1A | Significantly downregulated | [1] |

| LDLR | HEC-1A | Significantly downregulated | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

This protocol is used to determine the IC50 of this compound in a given cell line.

-

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT reagent (or other viability reagent like CellTiter-Glo)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 6,000-8,000 cells per well and allow them to adhere overnight.[1]

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0 to 50 µM.[1]

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

-

Western Blot Analysis of SREBP Cleavage

This protocol is used to visualize the inhibition of SREBP processing by this compound.

-

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against SREBP-1 (recognizing both precursor and mature forms) and SREBP-2.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate 30 µg of protein per lane on an SDS-PAGE gel.[9]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SREBP-1 or SREBP-2 overnight at 4°C. The antibody should detect both the ~125 kDa precursor form and the ~68 kDa mature nuclear form.[9][10]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the mature SREBP form with a concurrent increase or no change in the precursor form indicates inhibition of cleavage.[1]

-

Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Genes

This protocol quantifies the mRNA expression levels of SREBP target genes.

-

Materials:

-

Treated cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., FASN, HMGCR, SCD-1, LDLR) and a housekeeping gene (e.g., GAPDH, β-actin).[1]

-

qPCR instrument

-

-

Procedure:

-

Treat cells with this compound for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for each gene.

-

Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[1]

-

Staining of Intracellular Lipids

-

Materials:

-

Cells grown on coverslips

-

10% Formalin

-

60% Isopropanol

-

Oil Red O working solution

-

Hematoxylin (for counterstaining)

-

Mounting medium

-

-

Procedure:

-

Fix cells with 10% formalin for 15-30 minutes.

-

Wash with distilled water and then with 60% isopropanol.

-

Stain with Oil Red O working solution for 15-20 minutes.

-

Differentiate in 60% isopropanol.

-

Wash with water.

-

Counterstain with hematoxylin for 1 minute.

-

Wash with water and mount the coverslips on slides.

-

Visualize lipid droplets (stained red) under a microscope.

-

-

Materials:

-

Cells grown on coverslips

-

3% Paraformaldehyde

-

Glycine solution (1.5 mg/mL in PBS)

-

Filipin working solution (0.05 mg/mL in PBS with 10% FBS)[11]

-

Fluorescence microscope with a UV filter

-

-

Procedure:

-

Fix cells with 3% paraformaldehyde for 1 hour at room temperature.[11]

-

Wash cells three times with PBS.

-

Quench the paraformaldehyde with glycine solution for 10 minutes.[11]

-

Stain with filipin working solution for 2 hours at room temperature, protected from light.[11]

-

Wash cells three times with PBS.

-

Immediately visualize cholesterol (fluorescent blue) using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).[11][12]

-

Experimental Workflows and Logical Relationships

Workflow for Characterizing this compound's Effects

Caption: A typical workflow for investigating the effects of this compound.

Conclusion

This compound is a powerful tool for studying the SREBP pathway and its role in cellular lipid homeostasis. Its specific mechanism of action, involving the inhibition of SCAP-mediated SREBP transport, makes it a valuable chemical probe. Furthermore, its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent.[5][6] The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers aiming to investigate the multifaceted roles of this compound in cellular biology and drug development. Further research into the in vivo efficacy and potential off-target effects of this compound will be crucial for its translation into clinical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tabaslab.com [tabaslab.com]

- 12. Filipin Staining Assay [bio-protocol.org]

The Primary Cellular Targets of Fatostatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatostatin is a synthetic diarylthiazole derivative initially identified for its ability to inhibit adipogenesis.[1][2] Subsequent research has elucidated its role as a potent modulator of cellular lipid metabolism, primarily through its interaction with the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[3][4] This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for research and to explore its therapeutic potential.

Primary Cellular Target: SREBP Cleavage-Activating Protein (SCAP)

The principal cellular target of this compound is the SREBP Cleavage-Activating Protein (SCAP).[3][4][5] SCAP is an endoplasmic reticulum (ER) resident protein that plays a crucial role in regulating cholesterol and fatty acid biosynthesis by escorting SREBPs from the ER to the Golgi apparatus for their proteolytic activation.[1][6]

Mechanism of Action

This compound directly binds to SCAP at a site distinct from the sterol-binding domain.[1] This binding event inhibits the conformational changes in SCAP that are necessary for its translocation from the ER to the Golgi.[6][7] By preventing the ER-to-Golgi transport of the SCAP-SREBP complex, this compound effectively blocks the subsequent proteolytic cleavage and activation of SREBPs (SREBP-1 and SREBP-2) by Site-1 and Site-2 proteases in the Golgi.[6][8] The inactive SREBP precursors remain in the ER, unable to translocate to the nucleus and activate the transcription of genes involved in lipogenesis and cholesterogenesis.[3][9] This mechanism is independent of the Insulin-Induced Gene (INSIG) proteins, which are also involved in retaining the SCAP-SREBP complex in the ER in response to high sterol levels.[1][10]

dot

Caption: this compound's inhibition of the SREBP signaling pathway.

SCAP-Independent Cellular Targets and Effects

While SCAP is the primary and most well-characterized target of this compound, evidence suggests the existence of SCAP-independent mechanisms of action. This compound has been shown to inhibit cell proliferation and induce apoptosis in cells lacking SCAP.[1][11] Furthermore, it can cause a general delay in ER-to-Golgi protein transport, as demonstrated by the vesicular stomatitis virus glycoprotein (VSVG) trafficking assay.[12][13] Other reported SCAP-independent effects include the induction of G2/M cell cycle arrest and interference with mitotic microtubule spindle assembly.[2]

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.

Table 1: IC50 Values of this compound for Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| LNCaP | Prostate Cancer | 10.4 | [1] |

| C4-2B | Prostate Cancer | 9.1 | [1] |

| HeLa | Cervical Cancer | 2.11 | [2] |

| Ishikawa | Endometrial Carcinoma | 17.96 | [3] |

| HEC-1A | Endometrial Carcinoma | 4.53 | [3] |

| DU145 | Prostate Cancer | ~0.1 | [3] |

Table 2: Effect of this compound on SREBP Target Gene Expression

| Cell Line | Gene | Treatment | Fold Change (mRNA) | Citation(s) |

| LNCaP | FASN | 10 µM this compound | Significant Decrease | [1] |

| LNCaP | HMGCR | 10 µM this compound | Significant Decrease | [1] |

| C4-2B | FASN | 10 µM this compound | Significant Decrease | [1] |

| C4-2B | HMGCR | 10 µM this compound | Significant Decrease | [1] |

| MKD1 EBV-LCLs | HMGCR | 10 µM this compound | ~0.2 | [14] |

| MKD1 EBV-LCLs | MVK | 10 µM this compound | ~0.3 | [14] |

| MKD1 EBV-LCLs | FDPS | 10 µM this compound | ~0.4 | [14] |

Table 3: Effect of this compound on Intracellular Lipid Levels

| Cell Line | Lipid | Treatment | Effect | Citation(s) |

| LNCaP | Fatty Acids | 10 µM this compound | Significant Decrease | [1] |

| C4-2B | Fatty Acids | 10 µM this compound | Significant Decrease | [1] |

| LNCaP | Cholesterol | 10 µM this compound | Significant Decrease | [1] |

| C4-2B | Cholesterol | 10 µM this compound | Significant Decrease | [1] |

| Ishikawa | Free Fatty Acids | 20 µM this compound | Significant Decrease | [3] |

| HEC-1A | Free Fatty Acids | 10 µM this compound | Significant Decrease | [3] |

| Ishikawa | Total Cholesterol | 20 µM this compound | Significant Decrease | [3] |

| HEC-1A | Total Cholesterol | 10 µM this compound | Significant Decrease | [3] |

| MCF-7 | Triacylglycerides | 5 µM this compound | Significant Accumulation | [9] |

| MCF-7 | Ceramides | 5 µM this compound | Significant Accumulation | [8][9] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the cellular targets of this compound are provided below.

Pull-Down Assay to Demonstrate this compound-SCAP Interaction

This protocol describes a conceptual workflow for a pull-down assay to confirm the binding of this compound to SCAP.

dot

Caption: Workflow for a pull-down assay.

Methodology:

-

Bait Preparation: Recombinant SCAP protein with an affinity tag (e.g., His-tag, GST-tag) is expressed and purified. The tagged SCAP is then immobilized on affinity beads (e.g., Ni-NTA agarose for His-tagged proteins).

-

Prey Preparation: Cells of interest are lysed to prepare a whole-cell protein extract.

-

Binding Reaction: The immobilized SCAP beads are incubated with the cell lysate in the presence of this compound or a vehicle control (e.g., DMSO).

-

Washing: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.

-

Elution: The proteins specifically bound to SCAP are eluted from the beads, for example, by using a high concentration of imidazole for His-tagged proteins.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against SCAP to confirm its presence and potentially other antibodies to identify interacting partners whose binding might be affected by this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a ligand to its target protein in a cellular environment.

dot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Thermal Challenge: The cell suspensions are aliquoted and heated at a range of different temperatures.

-

Cell Lysis: After heating, the cells are lysed to release the intracellular proteins.

-

Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation: The supernatant containing the soluble protein fraction is collected.

-

Analysis: The amount of soluble SCAP in each sample is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[15][16][17]

SREBP Cleavage Assay by Immunoblotting

This assay assesses the ability of this compound to inhibit the proteolytic processing of SREBPs.

Methodology:

-

Cell Culture and Treatment: Cells are cultured in a lipid-depleted medium to stimulate SREBP processing and treated with various concentrations of this compound or a vehicle control.

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from the treated cells.

-

Immunoblotting: The protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies that specifically recognize the precursor and the cleaved, nuclear form of SREBP-1 or SREBP-2. A decrease in the amount of the nuclear form of SREBP in this compound-treated cells indicates inhibition of its activation.[1]

Analysis of Gene Expression by RT-qPCR

This method quantifies the effect of this compound on the transcription of SREBP target genes.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.

-

Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for SREBP target genes (e.g., FASN, HMGCR, SCD1) and a housekeeping gene for normalization. A decrease in the mRNA levels of target genes indicates inhibition of SREBP transcriptional activity.[1][14]

Assessment of Intracellular Lipid Content

Oil Red O Staining for Neutral Lipids:

-

Cell Culture and Fixation: Cells grown on coverslips are treated with this compound, washed with PBS, and fixed with 10% formalin.[6][7][18]

-

Staining: The fixed cells are stained with a working solution of Oil Red O.

-

Visualization: The cells are washed, and the intracellular lipid droplets, stained red, are visualized by light microscopy.[1]

Filipin Staining for Unesterified Cholesterol:

-

Cell Culture and Fixation: Cells are cultured and fixed as described for Oil Red O staining.

-

Staining: The fixed cells are incubated with a filipin staining solution.[4][19]

-

Visualization: The cells are washed and visualized using a fluorescence microscope with a UV filter. The filipin-cholesterol complexes will fluoresce.[1]

Apoptosis and Cell Cycle Analysis

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.

-

Staining: The cells are washed and resuspended in an Annexin V binding buffer, followed by incubation with FITC-conjugated Annexin V and PI.[20][21][22][23]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[1]

Propidium Iodide Staining for Cell Cycle Analysis:

-

Cell Treatment and Fixation: Following treatment with this compound, cells are harvested and fixed, typically with cold 70% ethanol.[24][25][26][27]

-

Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a PI solution.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Conclusion

This compound is a valuable chemical probe for studying lipid metabolism and SREBP signaling. Its primary cellular target is SCAP, leading to the inhibition of SREBP activation and a subsequent reduction in lipogenesis and cholesterogenesis. However, researchers should be aware of its SCAP-independent effects, particularly when interpreting cellular phenotypes. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted cellular activities of this compound. A thorough understanding of its targets and mechanisms of action is crucial for its application in basic research and for the potential development of novel therapeutic strategies for metabolic diseases and cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. tabaslab.com [tabaslab.com]

- 5. researchgate.net [researchgate.net]

- 6. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 7. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 11. researchgate.net [researchgate.net]

- 12. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 19. zenodo.org [zenodo.org]

- 20. kumc.edu [kumc.edu]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]

- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 25. vet.cornell.edu [vet.cornell.edu]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. protocols.io [protocols.io]

A Technical Guide to the Downstream Effects of SREBP Inhibition by Fatostatin

Executive Summary: Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, orchestrating the synthesis of cholesterol and fatty acids. Their dysregulation is implicated in numerous pathologies, including metabolic diseases and cancer, making them a compelling therapeutic target. Fatostatin is a small molecule inhibitor that effectively blocks the activation of SREBPs. It achieves this by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the transit of the SREBP-SCAP complex from the endoplasmic reticulum to the Golgi apparatus.[1][2] This guide provides an in-depth exploration of the molecular and cellular consequences of SREBP inhibition by this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for researchers and drug development professionals.

The SREBP Signaling Pathway

The SREBP family includes three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1 isoforms primarily regulate fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol biosynthesis.[3][4] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane, where they form a complex with SCAP.

Under sterol-replete conditions, the SCAP protein binds to Insulin-induced gene (Insig) proteins, which retains the SREBP-SCAP complex within the ER.[5] When cellular sterol levels fall, SCAP undergoes a conformational change, dissociates from Insig, and escorts SREBP into COPII-coated vesicles for transport to the Golgi apparatus. In the Golgi, SREBP undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[3] This releases the N-terminal domain of SREBP, which is the mature, transcriptionally active form. This active fragment then translocates to the nucleus, binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, and activates their transcription.[3][6]

Caption: The SREBP activation pathway from ER to nucleus.

This compound: Mechanism of SREBP Inhibition

This compound is a diarylthiazole derivative that functions as a non-sterol SREBP inhibitor.[7] Its primary mechanism of action involves directly binding to the SCAP escort protein.[1][2][8] This binding event blocks the ER-to-Golgi translocation of the SREBP-SCAP complex, effectively preventing the proteolytic cleavage and subsequent activation of SREBP.[1][9] Studies indicate that this compound binds to a site on SCAP distinct from the sterol-binding domain, meaning its inhibitory action is independent of cellular sterol levels and occurs through an INSIG-independent mechanism.[1][9][10] By locking the SREBP precursor in the ER, this compound prevents the activation of both SREBP-1 and SREBP-2.[2][11]

References

- 1. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol regulatory element-binding proteins (SREBP) signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Initial Studies on Fatostatin in Prostate Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies investigating the efficacy and mechanism of action of Fatostatin in prostate cancer models. The information presented is collated from peer-reviewed research, offering a valuable resource for those involved in oncology drug discovery and development.

Executive Summary

This compound, a small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), has demonstrated significant anti-tumor activity in both androgen-responsive and androgen-insensitive prostate cancer cell lines. By disrupting the maturation and nuclear translocation of SREBPs, this compound effectively blocks the lipogenic and cholesterogenic pathways that are often upregulated in cancer cells. Furthermore, initial studies have revealed a dual mechanism of action in prostate cancer, where this compound also downregulates the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression. The subsequent sections of this guide provide detailed quantitative data from these initial studies, comprehensive experimental protocols, and visual representations of the key signaling pathways and workflows.

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 2.1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Parameter | LNCaP (Androgen-Responsive) | C4-2B (Androgen-Insensitive) | Reference |

| Cell Viability (IC50, 72h) | 10.4 µM | 9.1 µM | [1] |

| Cell Cycle Arrest (48h) | Significant accumulation in G2/M phase | Significant accumulation in G2/M phase | [1] |

| % of Cells in G2/M (20 µM) | Data not explicitly quantified | Data not explicitly quantified | |

| Apoptosis (48h) | Increased Annexin V staining | Increased Annexin V staining | [1] |

| % of Late Apoptotic Cells (untreated) | 1.84% | 0.57% | [1] |

| % of Late Apoptotic Cells (20 µM) | 52.88% | 30.01% | [1] |

| Caspase-3/7 Activity (48h) | Dose-dependent increase | Dose-dependent increase | [1] |

Table 2.2: In Vivo Efficacy of this compound in a C4-2B Xenograft Model

| Parameter | Vehicle Control | This compound (15 mg/kg, i.p., 42 days) | Reference |

| Tumor Growth | Progressive tumor growth | Significantly smaller tumor volumes | [1] |

| Tumor Volume at Day 42 | Data not explicitly quantified | Data not explicitly quantified | |

| Serum PSA Levels | Elevated | Significantly reduced | [1] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the initial studies of this compound in prostate cancer models.

Cell Culture

-

Cell Lines: LNCaP (androgen-sensitive) and C4-2B (androgen-insensitive) prostate cancer cell lines were utilized.[1]

-

Culture Medium: Specific culture media for these cell lines were used as per standard protocols.

-

Seeding Densities:

-

For cell viability assays (96-well plates), a starting density of around 5,000 cells/well is a common practice.

-

For clonogenic assays (6-well plates), a low density of 200 cells per well was used.[2]

-

For Western blotting, cells are typically seeded in 6-well or 10-cm dishes to achieve 70-80% confluency before lysis.

-

Cell Viability Assay (MTS Assay)

-

Prostate cancer cells were seeded in 96-well plates.

-

After overnight incubation, cells were treated with a range of this compound concentrations or vehicle control for 72 hours.[1]

-

MTS reagent was added to each well and incubated for a specified period (typically 1-4 hours) at 37°C.

-

The absorbance was measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to the vehicle control.

Clonogenic Assay

-

A base layer of 0.6% agarose in culture medium was solidified in 6-well plates.[1]

-

A top layer containing 200 cells suspended in 0.3% agarose and culture medium with various concentrations of this compound or vehicle was overlaid.[1][2]

-

Plates were incubated for 3 weeks to allow for colony formation.[1]

-

Colonies were stained with crystal violet and counted.

Cell Cycle Analysis

-

LNCaP and C4-2B cells were treated with different concentrations of this compound or vehicle for 48 hours.[1]

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

Apoptosis Assay (Annexin V/PI Staining)

-

Cells were treated with this compound or vehicle for 48 hours.[1]

-

Both adherent and floating cells were collected and washed with cold PBS.

-

Cells were resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated in the dark.

-

The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Western Blot Analysis

-

Prostate cancer cells were treated with this compound or vehicle for the desired time points.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST.

-

The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies used in initial studies include those against SREBP-1, SREBP-2, FASN, HMGCR, AR, PSA, Caspase-3, PARP, and β-actin (as a loading control).[1]

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cell Invasion Assay

-

Boyden chamber inserts with an 8-µm pore size membrane were coated with Matrigel (a basement membrane matrix). A common coating concentration is 200-300 µg/mL.

-

Prostate cancer cells, pre-treated with this compound or vehicle, were seeded into the upper chamber in a serum-free medium.

-

The lower chamber was filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

After incubation (typically 24-48 hours), non-invading cells on the upper surface of the membrane were removed with a cotton swab.

-

Invading cells on the lower surface of the membrane were fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Xenograft Model

-

Athymic nude mice were subcutaneously injected with C4-2B prostate cancer cells (1 x 10^6 cells).[1]

-

When tumors reached a mean volume of 100 mm³, mice were randomized into treatment and control groups.[1]

-

The treatment group received daily intraperitoneal (i.p.) injections of this compound (15 mg/kg).[1]

-

The control group received daily i.p. injections of the vehicle (e.g., sterile PBS).[1]

-

Tumor volume was measured regularly (e.g., twice a week) using calipers. The formula V = 1/2 × length × width² was used to calculate tumor volume.[1]

-

At the end of the study (42 days), mice were euthanized, and tumors were excised and weighed. Blood samples were collected to measure serum PSA levels.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

References

Methodological & Application

Fatostatin in Cell Culture: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the use of fatostatin, a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation, in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals investigating lipid metabolism, cancer biology, and related fields.

Introduction

This compound is a small molecule that effectively inhibits the SREBP pathway, a critical regulator of cellular lipid homeostasis. It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of SREBPs from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3][4] This blockade inhibits the proteolytic cleavage and activation of SREBPs, leading to a downstream reduction in the transcription of genes involved in cholesterol and fatty acid biosynthesis.[1][5] Due to its ability to modulate lipid metabolism, this compound has emerged as a valuable tool for studying the role of lipogenesis in various physiological and pathological processes, including cancer.[1][5][6]

Mechanism of Action

This compound's primary mechanism of action involves the disruption of the SREBP maturation process. Inactive SREBP precursors are bound to SCAP in the ER membrane. Upon sterol depletion, the SREBP-SCAP complex is transported to the Golgi, where SREBPs are sequentially cleaved by Site-1 and Site-2 proteases to release the mature, transcriptionally active N-terminal domain. This domain then translocates to the nucleus and activates the transcription of target genes. This compound binds to SCAP at a site distinct from the sterol-binding domain, effectively locking the SREBP-SCAP complex in the ER and preventing its activation.[1][2][4]

Figure 1: Mechanism of action of this compound in the SREBP signaling pathway.

Quantitative Data Summary

The effective working concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological question being addressed. The following tables summarize reported working concentrations and IC50 values from various studies.

Table 1: this compound Working Concentrations in Different Cell Lines

| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect |

| Ishikawa (Endometrial Cancer) | Viability (MTT) | 5 - 50 | 24, 48, 72 h | Dose- and time-dependent inhibition of viability[1] |

| HEC-1A (Endometrial Cancer) | Viability (MTT) | 2.5 - 20 | 24, 48, 72 h | Dose- and time-dependent inhibition of viability[1] |

| Ishikawa (Endometrial Cancer) | Colony Formation | 2.5, 5.0, 10.0 | 2 weeks | Inhibition of colony number and size[1] |

| HEC-1A (Endometrial Cancer) | Colony Formation | 0.625, 1.25, 2.5 | 2 weeks | Inhibition of colony number and size[1] |

| Ishikawa (Endometrial Cancer) | Western Blot | 10, 20, 40 | 24 h | Decreased nuclear SREBPs and downstream targets[1] |

| HEC-1A (Endometrial Cancer) | Western Blot | 2.5, 5.0, 10.0 | 24 h | Decreased nuclear SREBPs and downstream targets[1] |

| LNCaP (Prostate Cancer) | Western Blot | 0 - 20 | 24 h | Dose-dependent decrease in nuclear SREBP-1 and SREBP-2[5] |

| C4-2B (Prostate Cancer) | Western Blot | 0 - 20 | 24 h | Dose-dependent decrease in nuclear SREBP-1 and SREBP-2[5] |

| CHO-K1 | SREBP Activation | 20 | 20 h | Inhibition of SREBP2 activation[7][8] |

| DU145 (Prostate Cancer) | Proliferation | 0.1 - 1 | 3 days | Inhibition of serum-independent growth[2][3] |

| HeLa | Viability | 0 - 20 | 48 h | Dose-dependent increase in cell death[6] |

| HEK293 | Western Blot | 10, 20 | 44 h | Reduction of precursor SREBP1[9][10] |

| MCF-7 (Breast Cancer) | SREBP Translocation | 5 | 24 h | Blocked nuclear translocation of SREBP1 in lipid-depleted media[11] |

| A549 (Lung Cancer) | Viral Replication | 2 | 24 h | Reduction of virus-induced lipid droplets and viral replication[12] |

Table 2: Reported IC50 Values for this compound

| Cell Line | Assay Type | IC50 Value (µM) | Incubation Time |

| Ishikawa (Endometrial Cancer) | Viability (MTT) | 17.96 | 72 h[1] |

| HEC-1A (Endometrial Cancer) | Viability (MTT) | 4.53 | 72 h[1] |

| Mammalian Cells | SCAP ER-to-Golgi Transport | 2.5 - 10 | Not Specified[2][3] |

| DU145 (Prostate Cancer) | Proliferation | 0.1 | 3 days[2][3] |

| HeLa | Viability | 2.11 | 48 h[6] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on endometrial cancer cells.[1]

Materials:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 6,000-8,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is less than 0.1% (v/v). Include a vehicle control (DMSO only).

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for SREBP Activation

This protocol is a general guideline based on reported methods.[1][5]

Materials:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-SREBP-1, anti-SREBP-2, anti-FASN, anti-HMGCR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

Figure 2: General experimental workflow for studying the effects of this compound in cell culture.

Important Considerations

-

Solubility: this compound is soluble in DMSO and ethanol.[2][8] Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in the culture medium. It is crucial to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Line Specificity: The sensitivity to this compound can vary widely among different cell lines.[1] It is essential to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental endpoint.

-

SREBP-Independent Effects: While this compound is a well-characterized SREBP inhibitor, some studies have reported SREBP-independent effects, such as the induction of endoplasmic reticulum stress and disruption of mitotic microtubule spindle assembly.[6][11][13] These off-target effects should be considered when interpreting experimental results.

-

Lipid-Depleted Serum: To specifically study the inhibition of SREBP activation under conditions of high SREBP activity, consider using lipid-depleted serum in your culture medium.[11]

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the SREBP pathway and lipid metabolism in various cellular processes. By carefully selecting the appropriate working concentration and experimental design, researchers can effectively utilize this compound to gain valuable insights into the complex interplay between lipid homeostasis and cell physiology.

Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific applications. Always refer to the relevant literature and safety data sheets before handling any chemical reagents.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Displays High Antitumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 6. This compound Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SREBP2-dependent lipid droplet formation enhances viral replication and deteriorates lung injury in mice following IAV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fatostatin

Topic: Protocol for Dissolving Fatostatin in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cell-permeable diarylthiazole derivative that acts as a specific inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation.[1][2][3][4] It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), which prevents the translocation of the SREBP-SCAP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][4][5][6][7] This inhibition blocks the proteolytic cleavage and subsequent activation of SREBP-1 and SREBP-2, key transcription factors that regulate the synthesis of cholesterol and fatty acids.[8] Due to its role in downregulating lipogenesis, this compound is a valuable tool for studying metabolic diseases and has shown anti-proliferative effects in various cancer models.[8][9] This document provides a detailed protocol for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.

Quantitative Data: Solubility and Storage

Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. The following table summarizes key quantitative data for this compound. Note that solubility can vary between different salt forms (e.g., free base vs. hydrobromide) and is significantly impacted by the purity and water content of the DMSO used.[2][4]

| Parameter | Value | Source(s) |

| Molecular Weight | 294.41 g/mol (free base) | [1] |

| 375.33 g/mol (hydrobromide salt) | [3] | |

| Solubility in DMSO | Ranging from 7 mg/mL to 75 mg/mL. Common concentrations reported as: | |

| 7.0 mg/mL (18.65 mM as HBr salt) | [2] | |

| 10 mg/mL | [6] | |

| 20 mM (approx. 7.5 mg/mL as HBr salt) | [3][5] | |

| 70 mg/mL (237.76 mM) | [1] | |

| 75 mg/mL (254.74 mM) | [4] | |

| Storage (Powder) | -20°C for up to 3 years. | [1] |

| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year, or at -20°C for 1 to 6 months. | [1][4][6] |

| Note: Avoid repeated freeze-thaw cycles. |

Signaling Pathway Inhibition by this compound

This compound's primary mechanism of action involves the disruption of the SREBP activation pathway. The diagram below illustrates how this compound binds to SCAP, preventing its transport from the ER to the Golgi, thereby inhibiting the maturation of SREBP.

Caption: this compound inhibits the SREBP pathway by binding to SCAP.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 20 mM stock solution of this compound HBr (MW: 375.33 g/mol ) in DMSO. Adjust calculations accordingly if using the free base or a different concentration.

4.1. Materials

-

This compound hydrobromide powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator bath

4.2. Safety Precautions

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.[10]

-

Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

4.3. Procedure for Preparing 20 mM Stock Solution

-

Calculate Required Mass: To prepare 1 mL of a 20 mM stock solution of this compound HBr (MW = 375.33 g/mol ):

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = (0.020 mol/L) x (0.001 L) x (375.33 g/mol ) x (1000 mg/g) = 7.51 mg

-

-

Weigh this compound: Carefully weigh out 7.51 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.

-

Dissolve the Compound:

-

Close the tube cap securely and vortex the solution for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure no solid particulates remain.

-

If solubility is an issue, brief sonication in a water bath can be used to facilitate dissolution.[1]

-

-

Storage:

4.4. Protocol for Preparing Working Solutions for Cell Culture

-

Thaw Stock Solution: Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.

-

Dilute in Culture Medium: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

-

Example: To make a 20 µM working solution in 1 mL of medium, add 1 µL of the 20 mM stock solution to 999 µL of medium (a 1:1000 dilution).

-

-

Control DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity or off-target effects.[11]

References

- 1. This compound | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound A | SREBP | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound induces ferroptosis through inhibition of the AKT/mTORC1/GPX4 signaling pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.cn [medchemexpress.cn]

Fatostatin In Vivo Dosage and Administration in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatostatin is a small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) signaling, a critical pathway in lipid metabolism and cellular growth. By binding to the SREBP cleavage-activating protein (SCAP), this compound prevents the translocation of SREBPs from the endoplasmic reticulum to the Golgi apparatus, thereby inhibiting their activation and the subsequent transcription of genes involved in cholesterol and fatty acid biosynthesis.[1][2][3] This mechanism has positioned this compound as a valuable tool for in vivo research in various disease models, including oncology, metabolic disorders, and inflammatory diseases. These application notes provide a comprehensive overview of reported in vivo dosages, administration protocols, and experimental workflows for utilizing this compound in mouse models.

Data Presentation: In Vivo Dosage and Administration of this compound in Mouse Models

The following tables summarize the quantitative data from various studies that have utilized this compound in mouse models.

| Mouse Model | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Frequency | Treatment Duration | Reference |

| Prostate Cancer Xenograft (C4-2B cells) | Nude Mice | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | 42 days | [4] |

| Obesity | ob/ob Mice (C57BL/6J background) | 30 mg/kg | Intraperitoneal (i.p.) injection | Not specified | Daily | 28 days | [5][6] |

| K/BxN Serum-Induced Arthritis | BALB/c | 0.6 mg in 80 µL | Intraperitoneal (i.p.) injection | DMSO | Daily | 3 days | [7] |

| Endometrial Carcinoma Xenograft | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |

| Breast Cancer Xenograft (MCF-7 cells) | Athymic Mice | Not specified | Not specified | DMSO (control) | Daily | 16 days | [9] |

Note: The concentration of this compound for injection can vary. One study reported using a 150 µL injection volume for a 30 mg/kg dose.[5] Another study in an arthritis model used a fixed dose of 0.6 mg dissolved in 80 µL of DMSO.[7] Researchers should optimize the final injection volume based on their specific experimental needs and animal welfare guidelines.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically formulated for intraperitoneal injection. Due to its hydrophobic nature, it requires solubilization in a suitable vehicle.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile ddH2O or Saline (0.9% NaCl)

-

Corn oil (alternative vehicle)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Protocol for a DMSO/PEG300/Tween80/ddH2O Vehicle: [10]

-

Prepare a stock solution of this compound in DMSO. For example, a 30 mg/mL stock solution can be prepared.[10] Ensure the this compound is completely dissolved.

-

In a sterile tube, add the required volume of the this compound stock solution.

-

Add PEG300 to the tube. A suggested ratio is 50 µL of DMSO stock to 400 µL of PEG300.[10]

-

Mix thoroughly until the solution is clear.

-

Add Tween 80 to the mixture. A suggested ratio is 50 µL of Tween 80 to the above mixture.[10]

-

Mix again until the solution is clear.

-

Add sterile ddH2O or saline to reach the final desired concentration and volume. For example, add 500 µL of ddH2O to the above mixture to make a final volume of 1 mL.[10]

-

The final solution should be prepared fresh on the day of use.

Protocol for a Corn Oil Vehicle: [11]

-

Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).

-

In a sterile tube, add the required volume of the this compound stock solution.

-

Add corn oil to the tube. A suggested ratio is 50 µL of DMSO stock to 950 µL of corn oil.[11]

-

Mix thoroughly to ensure a homogenous suspension.

-

The mixed solution should be used immediately.

Protocol for a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing a xenograft tumor model and subsequent treatment with this compound.

Materials:

-

Cancer cells (e.g., C4-2B, MCF-7)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trypan blue solution

-

Hemocytometer

-

Immunocompromised mice (e.g., nude mice, SCID mice)

-

Sterile syringes and needles (for cell injection and this compound administration)

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane)

-

Prepared this compound solution and vehicle control

Procedure:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.[12]

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable volume of sterile PBS or serum-free medium.[12][13]

-

Perform a cell count using a hemocytometer and assess viability with trypan blue.[12]

-

Adjust the cell suspension to the desired concentration for injection (e.g., 3.0 x 10^6 cells in 300 µL).[12]

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject the cell suspension subcutaneously into the flank of each mouse.[12]

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., ~50–60 mm³). This may take 1-3 weeks.[12]

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal injection.

-

Follow the predetermined dosing schedule (e.g., daily).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the body weight of the mice regularly to assess toxicity.[4]

-

Measure tumor volume with calipers at regular intervals.

-